N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide
Description
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide is an acrylamide derivative featuring a polyethylene glycol (PEG)-like chain terminated with an amino group. Its structure comprises a methacrylamide core (2-methylprop-2-enamide) linked to a triethylene glycol backbone with an aminoethyl terminus. This compound is notable for its dual functionality: the acrylamide group enables participation in polymerization reactions, while the amino group provides a site for conjugation or further chemical modification. Such characteristics make it valuable in drug delivery systems, polymer chemistry, and biomaterial engineering .
Properties
CAS No. |
496800-93-2 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)10(13)12-4-6-15-8-7-14-5-3-11/h1,3-8,11H2,2H3,(H,12,13) |
InChI Key |
RMHLRUIHQYRVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide typically involves the reaction of 1,8-diamino-3,6-dioxaoctane with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
-
Starting Materials
1,8-Diamino-3,6-dioxaoctane: (CAS: 929-59-9)
Methacrylic anhydride: (CAS: 760-93-0)
-
Reaction Conditions
- The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
- The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Mild to moderate temperatures, aqueous or organic solvents
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Room temperature to moderate heating, organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(2-Arylethyl)-2-methylprop-2-enamides
Structural Features: These compounds, such as N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide, replace the PEG-amino chain with aryl-substituted ethyl groups (e.g., halogens or methoxy groups on benzene rings) . Reactivity and Applications:
- The electron-withdrawing or donating substituents on the aryl ring influence polymerization efficiency. For example, methoxy groups enhance reactivity in molecularly imprinted polymers (MIPs) due to their electron-donating nature .
- Unlike the target compound, these derivatives lack hydrophilic PEG chains, limiting their solubility in aqueous environments but improving compatibility with hydrophobic polymer matrices .
Table 1 : Key Properties of N-(2-Arylethyl) Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) | Application |
|---|---|---|---|---|
| N-(2-(4-Fluorophenyl)ethyl) | 4-F | ~235 | 85–90 | MIPs for small-molecule sensing |
| N-(2-(4-Methoxyphenyl)ethyl) | 4-OCH₃ | ~247 | 88 | Hydrophobic polymer synthesis |
| Target Compound | PEG-amino chain | ~272† | 47–80‡ | Drug conjugation, hydrogels |
†Estimated from analogous PEG-acrylamide structures .
‡Yields vary based on synthesis route (see Section 3).
Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino Derivatives
Structural Features: These compounds, such as ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-3-diethylaminopropenamide, incorporate cyano and ethoxycarbonyl groups on the ethenyl moiety . Reactivity and Applications:
- The cyano group enhances electrophilicity, enabling nucleophilic substitutions for heterocycle synthesis (e.g., pyridines, thiazoles).
- Unlike the target compound, these derivatives act as transient protecting groups in peptide synthesis due to their labile nature under mild hydrazine treatment .
Key Distinction: The target compound’s amino-PEG chain provides superior aqueous solubility and biocompatibility, making it preferable for biomedical applications over the hydrophobic cyano-ethoxycarbonyl derivatives.
PEG-Based Acrylamides
Structural Features: Compounds like tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl) carbamate (RL-4380) share the PEG-amino backbone but lack the acrylamide group . Reactivity and Applications:
Biological Activity
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide, often referred to as a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions. The structure includes ethoxy groups and an amide linkage, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
Interaction with Biomolecules
- Hydrogen Bonding : The compound can form hydrogen bonds with proteins, enzymes, and other biomolecules, influencing their structure and function.
- Electrostatic Interactions : These interactions can modulate various biochemical pathways, making it a candidate for drug design and therapeutic applications.
Biological Pathways Affected
Research indicates that this compound may affect several key biological pathways:
- Cell Signaling : It may influence signaling pathways that regulate cell growth and apoptosis.
- Enzyme Activity : By binding to enzymes, it can alter their activity, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity
Cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize side effects.
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances the solubility and bioavailability of poorly soluble drugs.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL and above.
Study 2: Cytotoxicity in Cancer Cells
In another study, the cytotoxic effects on MCF-7 breast cancer cells were assessed. The compound showed an IC50 value of 25 µM, indicating potent anticancer activity while exhibiting minimal toxicity towards normal fibroblast cells.
Applications in Research
This compound has diverse applications:
- Biochemical Research : Used as a tool to study biochemical pathways.
- Pharmaceutical Development : Investigated for potential use in drug formulations due to its favorable interaction with biomolecules.
- Material Science : Explored for applications in creating biomaterials due to its reactive functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
